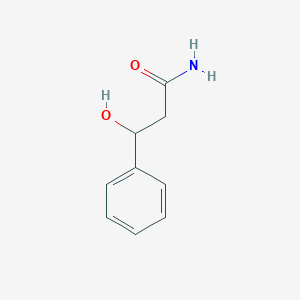

3-Hydroxy-3-phenylpropionamide

Description

Structure

3D Structure

Properties

CAS No. |

24506-17-0 |

|---|---|

Molecular Formula |

C9H11NO2 |

Molecular Weight |

165.19 g/mol |

IUPAC Name |

3-hydroxy-3-phenylpropanamide |

InChI |

InChI=1S/C9H11NO2/c10-9(12)6-8(11)7-4-2-1-3-5-7/h1-5,8,11H,6H2,(H2,10,12) |

InChI Key |

RHWRQKAVZMHQSH-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(CC(=O)N)O |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)N)O |

Other CAS No. |

24506-17-0 |

Synonyms |

3-hydroxy-3-phenylpropionamide beta-hydroxy-beta-phenylpropanamide HEPP cpd |

Origin of Product |

United States |

Mechanistic Investigations of 3 Hydroxy 3 Phenylpropionamide Formation and Reactions

Elucidation of Reaction Pathways in 3-Hydroxy-3-phenylpropionamide Synthesis

The synthesis of β-hydroxy amides like this compound can be achieved through several strategic pathways. One prominent route involves the asymmetric hydrocyanation of an aldehyde, followed by reduction and acylation. For instance, the synthesis of analogous natural products (R)-Tembamide and (R)-Aegeline begins with the asymmetric addition of trimethylsilylcyanide to an anisaldehyde, catalyzed by a titanium (IV)-Schiff base complex. The resulting chiral cyanohydrin is then reduced with diborane (B8814927) to form a β-amino alcohol intermediate. Subsequent acylation of this intermediate with appropriate acyl chlorides yields the final β-hydroxyamide product in high optical purity redalyc.org.

Another sophisticated approach involves multicomponent reactions. A library of bicyclic β-hydroxy amides has been synthesized through a one-pot protocol that includes nitrile hydrozirconation, acylation, and a Lewis acid-promoted Friedel-Crafts alkylation, followed by hydrogenolysis to reveal the hydroxyl group nih.gov. These pathways highlight the versatility of synthetic strategies, ranging from linear sequences involving key intermediates to convergent multicomponent approaches.

The stereochemical outcome and efficiency of catalytic reactions are governed by the structure and energy of the transition state. While specific transition state calculations for this compound synthesis are not extensively documented, principles can be drawn from related systems. For instance, in the base-catalyzed hydrolysis of amides, theoretical studies using first-principle electronic structure calculations have been employed to model the transition state for the formation of a tetrahedral intermediate nih.gov. These models often include explicit solvent molecules to accurately predict the free energy barriers of the reaction nih.gov.

In the context of synthesis, particularly for aldol-type reactions that form β-hydroxy carbonyl compounds, the stereoselectivity is often explained by chelated transition state models, such as the Zimmerman-Traxler model. The geometry of these cyclic transition states, involving the enolate, the aldehyde, and a metal ion, dictates the relative stereochemistry of the product. The diastereoselectivity of such reactions can be influenced by the choice of boron reagent and amine base, which alters the transition state structure organic-chemistry.org. It is through the detailed analysis of these transient structures, either computationally or inferred from experimental outcomes, that catalytic processes can be optimized for specific stereochemical results. The stereochemical outcome in the synthesis of certain bicyclic β-benzyloxy amides, for example, is attributed to the reaction proceeding preferentially through a chelated transition state nih.gov.

Achieving stereochemical control is a central challenge in the synthesis of chiral molecules like this compound. A primary strategy is the use of chiral catalysts to create an asymmetric environment that favors the formation of one enantiomer over the other. This is exemplified by the use of chiral N,N'-dioxide-Sc(III) complexes in the Friedel-Crafts alkylation of indoles, which produces chiral hydroxyacetates with up to 95% enantiomeric excess (ee) nih.gov. Similarly, titanium (IV)-Schiff base complexes derived from a chiral cis-indanol system have proven effective in asymmetric hydrocyanation reactions redalyc.org.

Another powerful technique for obtaining enantiomerically pure compounds is kinetic resolution. This method relies on the differential reaction rate of enantiomers in a racemic mixture with a chiral catalyst or enzyme. A biocatalytic approach has been successfully used for the kinetic resolution of racemic 3-hydroxy-3-phenylpropanonitrile, a direct precursor to the corresponding amine and amide. In this process, lipase (B570770) from Pseudomonas fluorescens selectively catalyzes the transesterification of one enantiomer, allowing for the separation of the unreacted (S)-enantiomer with high purity nih.gov. The efficiency of this enzymatic resolution can be enhanced by the addition of ionic liquids, which stabilize the enzyme nih.gov.

Table 1: Effect of Ionic Liquid on Lipase-Catalyzed Kinetic Resolution of 3-hydroxy-3-phenylpropanonitrile

| Ionic Liquid (1% w/v in Hexane) | Catalyst | Process Efficiency (%) | Enantiomeric Excess (ee%) |

| [BMIM]Cl | Lipase on Amine-Modified Silica | 97.4 | 79.5 |

| None | Lipase on Amine-Modified Silica | Lower | Lower |

Data sourced from a study on the biocatalytic resolution of 3-hydroxy-3-phenylpropanonitrile nih.gov.

Kinetic and Thermodynamic Studies of this compound Transformations

Detailed kinetic and thermodynamic data specifically for this compound are limited in publicly accessible literature. However, the principles governing its reactivity can be understood by examining studies on related amide and β-hydroxy carbonyl systems.

The rates of chemical reactions are highly dependent on various parameters, including temperature, pressure, and the concentrations of reactants, catalysts, and inhibitors. In synthetic procedures leading to β-hydroxy amides or their precursors, these factors are optimized to maximize yield and selectivity while minimizing reaction time.

For example, in the synthesis of β-hydroxy esters via enolboration-aldolization, reaction temperature is a critical factor in determining diastereoselectivity. Reactions performed in dichloromethane (B109758) favor the anti-pathway at -78 °C but switch to favor the syn-pathway at room temperature organic-chemistry.org. Catalyst loading is another key variable. In the Mukaiyama aldol (B89426) reaction catalyzed by a proazaphosphatrane, the catalyst loading is optimized to ensure an efficient reaction under mild conditions organic-chemistry.org. In biocatalytic resolutions, the rate depends on enzyme concentration, substrate concentration, temperature, and the nature of the solvent, with ionic liquid additives shown to improve enzyme activity nih.gov.

Table 2: Representative Reaction Conditions Influencing Rate and Selectivity

| Reaction Type | Key Parameter | Typical Condition | Effect |

| Enolboration-Aldolization | Temperature | -78 °C vs. Room Temp. | Controls Diastereoselectivity (anti vs. syn) organic-chemistry.org |

| Catalytic Mukaiyama Aldol | Catalyst Loading | Optimized (e.g., 1-10 mol%) | Balances reaction rate and cost |

| Enzymatic Kinetic Resolution | Additive | 1% (w/v) Ionic Liquid | Enhances enzyme activity and process efficiency nih.gov |

The thermodynamic favorability of a reaction determines the position of its equilibrium. The formation of amides from carboxylic acid derivatives (like acyl chlorides or anhydrides) and amines is generally a thermodynamically favorable process, driven by the formation of the stable amide bond.

Intermediates in this compound Reactions

Reaction intermediates are transient species formed during the conversion of reactants to products. Although often not directly observable, their existence is inferred from mechanistic studies and they play a critical role in determining the reaction pathway and stereochemical outcome.

In the synthesis of β-hydroxy amides via aldol-type reactions, boron enolates are key intermediates. The geometry of the enolate (E or Z) and the subsequent organization of the reactants in the transition state dictate the stereochemistry of the final product organic-chemistry.org.

For syntheses originating from nitriles, chiral cyanohydrins serve as stable, isolable intermediates. These compounds are pivotal as they establish the stereocenter that is retained in the final product. The reduction of the cyanohydrin intermediate leads to the formation of a β-amino alcohol, which is another crucial and often isolated intermediate before the final acylation step to yield the β-hydroxy amide redalyc.org. In multicomponent reactions, more complex intermediates are formed in situ, such as the organozirconium species generated during the hydrozirconation of a nitrile, which then undergoes acylation nih.gov.

Detection and Characterization of Fleeting Species

The primary fleeting species in the base-catalyzed formation of this compound is the amide enolate. The direct detection and characterization of these transient intermediates are challenging due to their low concentration and high reactivity at equilibrium. However, spectroscopic techniques and computational studies have provided valuable insights into their structure and role in the reaction mechanism.

One notable study focused on the gas-phase synthesis and characterization of 1-aminoethenol, the enol tautomer of acetamide (B32628). This research, while not directly on the enolate, provides crucial information about a closely related transient species. The enol was prepared by flash vacuum pyrolysis of malonamic acid and characterized using matrix isolation infrared and ultraviolet/visible spectroscopy. These experimental findings were supported by coupled-cluster computations. rsc.org Such studies on analogous systems help in understanding the spectroscopic signatures and stability of the enol and, by extension, the enolate of amides.

The enolate itself is typically generated by the deprotonation of the α-carbon of the amide by a base. masterorganicchemistry.com While direct spectroscopic observation in situ during the formation of this compound is not extensively documented in the literature, the behavior of enolates is well-established in organic chemistry. They are resonance-stabilized, with the negative charge delocalized between the α-carbon and the oxygen atom of the carbonyl group. masterorganicchemistry.com This resonance stabilization is key to their nucleophilicity, allowing them to attack the electrophilic carbonyl carbon of benzaldehyde (B42025) to form the carbon-carbon bond necessary for the this compound backbone.

Modern analytical techniques, such as in situ NMR spectroscopy and fluorescence spectroscopy, have been employed to monitor the progress of related aldol reactions and characterize the species present in the reaction mixture. rsc.orgresearchgate.net For instance, a study on crossed aldol reactions utilized a reactive Nile Red dye to follow the reaction progress in real-time via fluorescence spectroscopy, distinguishing between the formation of addition and condensation products. rsc.org While not specifically applied to this compound, these methods represent powerful tools for the potential future investigation of its formation mechanism and the direct detection of its fleeting intermediates.

Table 1: Spectroscopic Data for Acetamide Enol (1-aminoethenol)

| Spectroscopic Technique | Key Observations | Reference |

| Matrix Isolation IR | Characteristic vibrational frequencies corresponding to the C=C and C-O-H bonds of the enol tautomer. | rsc.org |

| UV/Visible Spectroscopy | Electronic transitions specific to the enol structure, differing from the amide tautomer. | rsc.org |

| Computational Chemistry | Calculated vibrational frequencies and electronic transition energies that correlate with experimental data. | rsc.org |

Role of Substoichiometric Additives

Substoichiometric additives, particularly Lewis acids and bases, can play a significant role in the formation and subsequent reactions of this compound by influencing the reaction rate, selectivity, and equilibrium position.

In the context of the aldol-type formation of this compound, substoichiometric amounts of a base are essential for the initial deprotonation of the amide to form the nucleophilic enolate. The strength of the base can influence the concentration of the enolate at equilibrium. masterorganicchemistry.comlibretexts.org While strong bases can lead to higher enolate concentrations, they can also promote side reactions. The use of substoichiometric amounts of a suitable base allows for catalytic turnover, where the base is regenerated in the final protonation step of the reaction sequence.

Lewis acids can also be employed as substoichiometric additives to catalyze the reaction. A Lewis acid can coordinate to the carbonyl oxygen of the aldehyde (benzaldehyde in this case), increasing its electrophilicity and making it more susceptible to nucleophilic attack by the amide enolate. This strategy has been shown to be effective in various crossed aldol reactions. researchgate.net For example, a synergistic gold/iron catalytic system was developed for crossed aldol reactions, where the iron co-catalyst was identified as essential for facilitating the nucleophilic addition. nih.gov

Furthermore, the choice of the counter-ion of a substoichiometric additive can also impact the reaction. In a study on a dual gold/iron catalyzed crossed aldol reaction, the presence of LiClO₄ was found to be crucial for the transformation, suggesting an important role for the Li⁺ ion in activating the carbonyl group. nih.gov

The addition of certain organic molecules in substoichiometric amounts can also influence the reaction mechanism. For instance, in some catalytic systems, additives can prevent catalyst deactivation or aggregation, thereby maintaining catalytic activity throughout the reaction.

Table 2: Examples of Substoichiometric Additives in Aldol-Type Reactions

| Additive Type | Role | Example | Reference |

| Lewis Base | Catalyst for enolate formation | Hydroxide (B78521), Alkoxide | masterorganicchemistry.com |

| Lewis Acid | Activation of the electrophile | Fe(acac)₃, Li⁺ | researchgate.netnih.gov |

| Organocatalyst | Formation of nucleophilic intermediates (e.g., enamines) | Secondary amines | rsc.org |

Advanced Spectroscopic and Structural Elucidation Studies of 3 Hydroxy 3 Phenylpropionamide

High-Resolution Nuclear Magnetic Resonance Spectroscopy (HR-NMR) for Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (HR-NMR) spectroscopy is an indispensable tool for the detailed structural and conformational analysis of organic molecules like 3-Hydroxy-3-phenylpropionamide in solution. This technique provides precise information about the chemical environment, connectivity, and spatial arrangement of atoms.

A standard one-dimensional (1D) ¹H NMR spectrum would provide initial information. The phenyl group protons would appear as a complex multiplet in the aromatic region (typically δ 7.2-7.5 ppm). The methine proton (CH-OH) would likely be a doublet of doublets due to coupling with the adjacent methylene (B1212753) protons, appearing around δ 4.5-5.0 ppm. The methylene protons (CH₂) adjacent to the amide group would also present as a multiplet, likely around δ 2.5-3.0 ppm. The hydroxyl (-OH) and amide (-NH₂) protons would appear as broad singlets, with their chemical shifts being highly dependent on solvent and concentration due to hydrogen bonding.

A ¹³C NMR spectrum would complement the proton data, showing distinct signals for each carbon atom. The carbonyl carbon of the amide would be found significantly downfield (δ 170-180 ppm). Carbons of the phenyl ring would resonate in the δ 125-145 ppm range. The carbon bearing the hydroxyl group (CH-OH) would appear around δ 70-80 ppm, and the methylene carbon (CH₂) at approximately δ 40-50 ppm.

| Proton (¹H) | Expected Chemical Shift (ppm) | Expected Multiplicity |

| Phenyl (C₆H₅) | 7.2 - 7.5 | Multiplet |

| Methine (CH-OH) | 4.5 - 5.0 | Doublet of Doublets |

| Methylene (CH₂) | 2.5 - 3.0 | Multiplet |

| Amide (NH₂) | Variable | Broad Singlet |

| Hydroxyl (OH) | Variable | Broad Singlet |

| Carbon (¹³C) | Expected Chemical Shift (ppm) |

| Carbonyl (C=O) | 170 - 180 |

| Phenyl (C₆H₅) | 125 - 145 |

| Methine (C-OH) | 70 - 80 |

| Methylene (CH₂) | 40 - 50 |

2D-NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Proximity

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and elucidating the molecule's connectivity and spatial structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings. For this compound, a COSY spectrum would show a cross-peak between the methine proton (CH-OH) and the methylene protons (CH₂), confirming their adjacency.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. An HSQC spectrum would show a correlation between the methine proton signal and the methine carbon signal, as well as between the methylene proton signals and the methylene carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range (2-3 bond) couplings between protons and carbons. Key HMBC correlations would be expected between the methylene protons and the amide carbonyl carbon, and between the methine proton and the phenyl carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, regardless of their bonding connectivity. This is particularly useful for conformational analysis. For instance, NOE correlations between the methine proton and specific protons on the phenyl ring could help determine the preferred orientation of the phenyl group relative to the rest of the molecule.

Dynamic NMR for Rotational Barriers and Interconversion

Dynamic NMR (DNMR) studies involve recording NMR spectra at various temperatures to investigate dynamic processes such as bond rotation. In this compound, rotation around the C-C single bonds and the C-N amide bond could be investigated. The rotation around the C-N amide bond is often restricted due to its partial double bond character. At low temperatures, this restricted rotation might lead to the observation of separate signals for the two amide protons. As the temperature is increased, these signals would broaden and eventually coalesce into a single peak. By analyzing the line shapes at different temperatures, the energy barrier (activation energy) for this rotational process could be calculated.

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. A successful crystallographic analysis of this compound would provide precise bond lengths, bond angles, and torsion angles, offering an unambiguous picture of its molecular conformation in the crystal lattice.

Crystal Packing and Hydrogen Bonding Networks

The crystal structure would reveal how individual molecules of this compound pack together. The presence of both hydrogen bond donors (the hydroxyl and amide groups) and acceptors (the hydroxyl oxygen and amide carbonyl oxygen) suggests that extensive intermolecular hydrogen bonding would be a dominant feature of the crystal packing. A detailed analysis would identify the specific hydrogen bonding motifs, such as chains, sheets, or more complex three-dimensional networks. For instance, the amide group could form N-H···O=C hydrogen bonds with neighboring molecules, while the hydroxyl group could participate in O-H···O or O-H···N hydrogen bonds.

| Donor | Acceptor | Potential Hydrogen Bond |

| Amide (N-H) | Carbonyl (C=O) | N-H···O=C |

| Amide (N-H) | Hydroxyl (O-H) | N-H···O-H |

| Hydroxyl (O-H) | Carbonyl (C=O) | O-H···O=C |

| Hydroxyl (O-H) | Hydroxyl (O-H) | O-H···O-H |

Polymorphism and Solid-State Characteristics

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. Different polymorphs can exhibit different physical properties, such as melting point, solubility, and stability. It is plausible that this compound could exhibit polymorphism due to the flexibility of the molecule and the variety of possible hydrogen bonding arrangements. A comprehensive study would involve crystallizing the compound under various conditions (e.g., different solvents, temperatures) to identify and structurally characterize any different polymorphic forms.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Interactions and Conformational States

In the FT-IR spectrum of this compound, characteristic absorption bands would be expected. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H and N-H stretching vibrations, with the broadening caused by hydrogen bonding. The C=O stretching of the amide group (Amide I band) would likely appear as a strong absorption around 1650 cm⁻¹. The N-H bending vibration (Amide II band) would be expected near 1600 cm⁻¹. Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching would be seen just below 3000 cm⁻¹.

Raman spectroscopy would provide complementary information. While the C=O stretch is also visible in Raman, the aromatic ring stretching vibrations (around 1600 and 1450 cm⁻¹) are often strong and well-defined.

By comparing the spectra of the compound in different states (e.g., solid vs. solution) or at different temperatures, changes in hydrogen bonding and molecular conformation can be inferred from shifts in the positions and shapes of the vibrational bands.

| Functional Group | Vibrational Mode | Expected FT-IR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) |

| O-H / N-H | Stretching | 3200 - 3600 (broad) | Weak |

| Aromatic C-H | Stretching | > 3000 | Strong |

| Aliphatic C-H | Stretching | < 3000 | Strong |

| Amide C=O | Stretching (Amide I) | ~1650 (strong) | Moderate |

| Amide N-H | Bending (Amide II) | ~1600 | Weak |

| Aromatic C=C | Stretching | ~1600, ~1450 | Strong |

Specific Band Assignments and Shifts

The infrared (IR) spectrum of this compound is defined by the characteristic vibrational frequencies of its constituent functional groups. While a dedicated spectrum for this specific compound is not extensively published, a detailed analysis can be constructed from established spectroscopic principles and data from analogous molecules, such as N-phenylpropanamide and other primary amides. The key vibrational bands are associated with the hydroxyl, amide, and phenyl groups.

The amide functional group gives rise to several distinct bands. The C=O stretching vibration, known as the Amide I band, is particularly sensitive to the chemical environment. For solid-state primary amides, this band typically appears around 1650 cm⁻¹ due to resonance effects that decrease the double-bond character of the carbonyl group. spcmc.ac.inspectroscopyonline.com The N-H bending vibration, or "scissoring" motion, known as the Amide II band, is expected between 1650 and 1620 cm⁻¹. spectroscopyonline.com

The hydroxyl (-OH) and amine (-NH₂) groups produce stretching vibrations in the higher frequency region of the spectrum. Primary amides display two N-H stretching bands, corresponding to asymmetric and symmetric vibrations, typically found in the 3370-3170 cm⁻¹ range in solid samples. spectroscopyonline.com The O-H stretch from the hydroxyl group also appears in this region, generally as a broad band between 3200-3600 cm⁻¹.

Vibrations originating from the phenyl and alkyl portions of the molecule are also identifiable. Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while aliphatic C-H stretches occur just below this value. The characteristic C=C stretching vibrations of the aromatic ring appear in the 1600-1450 cm⁻¹ region.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Notes |

|---|---|---|---|

| O-H (Alcohol) | Stretching | 3600 - 3200 (Broad) | Position and width are highly sensitive to hydrogen bonding. |

| N-H (Primary Amide) | Asymmetric & Symmetric Stretching | 3370 - 3170 | Appears as a pair of peaks; sensitive to hydrogen bonding. spectroscopyonline.com |

| C-H (Aromatic) | Stretching | 3100 - 3000 | Characteristic of sp² C-H bonds. |

| C-H (Aliphatic) | Stretching | 3000 - 2850 | Characteristic of sp³ C-H bonds. |

| C=O (Amide I) | Stretching | ~1650 (Solid) | Position is lowered due to resonance and hydrogen bonding. spcmc.ac.in |

| N-H (Amide II) | Bending (Scissoring) | 1650 - 1620 | Involves N-H bending and C-N stretching. spectroscopyonline.com |

| C=C (Aromatic) | Ring Stretching | 1600 - 1450 | Typically appears as a set of sharp bands. |

Hydrogen Bonding Manifestations

Hydrogen bonding plays a critical role in the molecular structure and spectroscopic properties of this compound. The presence of both hydrogen bond donors (-OH and -NH₂) and acceptors (C=O) allows for the formation of extensive intermolecular and potentially intramolecular hydrogen bond networks. These interactions significantly influence the IR spectrum.

The most prominent effect is observed in the high-frequency region. In the absence of hydrogen bonding (e.g., in a very dilute solution), the O-H and N-H stretching vibrations would appear as relatively sharp bands. However, in the solid state or concentrated solutions, intermolecular hydrogen bonding of the N-H---O=C type causes these bands to broaden considerably and shift to lower frequencies (a red shift). spectroscopyonline.comias.ac.in For primary amides in the solid state, N-H stretching bands can shift from around 3500 cm⁻¹ to as low as 3180 cm⁻¹. spcmc.ac.in This red shift occurs because the hydrogen bond weakens the N-H (and O-H) covalent bonds, thereby lowering the energy and frequency of their stretching vibrations. ias.ac.in

The Amide I band (C=O stretch) is also affected. When the carbonyl oxygen acts as a hydrogen bond acceptor, it withdraws electron density from the C=O bond, weakening it. This weakening of the double bond lowers its force constant, resulting in a shift of the Amide I band to a lower wavenumber. spcmc.ac.inresearchgate.net This effect helps to explain why the C=O stretch in solid amides is found at a lower frequency (~1650 cm⁻¹) compared to its position in dilute solutions (~1690 cm⁻¹). spcmc.ac.in Computational studies on related amide structures have quantified the parameters of N-H···O intermolecular hydrogen bonds, confirming the elongation of the N-H bond and the corresponding decrease in its vibrational frequency upon association. researchgate.net

| Vibrational Band | Effect of Hydrogen Bonding | Spectroscopic Manifestation |

|---|---|---|

| O-H / N-H Stretch | Bond weakening | Significant broadening and shift to lower frequency (Red Shift). spectroscopyonline.comias.ac.in |

| C=O Stretch (Amide I) | Bond weakening | Shift to lower frequency (Red Shift). spcmc.ac.in |

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration Determination

This compound possesses a chiral center at the C3 carbon, meaning it exists as a pair of non-superimposable mirror images (enantiomers). Chiroptical spectroscopic techniques, which rely on the differential interaction of chiral molecules with polarized light, are indispensable for determining the absolute configuration (R or S) and assessing the enantiomeric purity of such compounds. wikipedia.org

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the difference in absorption between left and right circularly polarized light by a chiral molecule. spectroscopyeurope.com A CD spectrum is a plot of this differential absorption (ΔA) or molar circular dichroism (Δε) against wavelength. Only chiral molecules are CD-active, and enantiomers produce spectra that are perfect mirror images—equal in magnitude but opposite in sign. spectroscopyeurope.comnih.gov

For this compound, the chromophores responsible for CD signals are the phenyl ring and the amide carbonyl group. The electronic transitions associated with these groups give rise to characteristic positive or negative absorption bands in the CD spectrum, known as the Cotton effect. wikipedia.org The sign of the Cotton effect is directly related to the spatial arrangement of the atoms around the chiral center.

By comparing the experimentally measured CD spectrum with that predicted by ab initio quantum-mechanical calculations for a specific enantiomer (e.g., the R-configuration), the absolute configuration can be unequivocally assigned. spectroscopyeurope.comnih.gov Furthermore, the magnitude of the CD signal is directly proportional to the concentration difference between the two enantiomers. This principle allows CD spectroscopy to be used as a rapid and effective tool for determining the enantiomeric purity or enantiomeric excess of a sample. nih.gov

Optical Rotatory Dispersion (ORD) Studies

Optical Rotatory Dispersion (ORD) is a complementary chiroptical technique that measures the variation of a compound's optical rotation with the wavelength of light. wikipedia.org An ORD spectrum is a plot of specific rotation [α] versus wavelength. slideshare.net

In regions far from an absorption band, the ORD curve is a plain curve. However, in the vicinity of a chromophore's absorption band, the curve shows a characteristic peak and trough, a phenomenon also known as the Cotton effect. amrita.edulibretexts.org A positive Cotton effect is defined as one where the peak appears at a longer wavelength than the trough, while a negative Cotton effect shows the opposite behavior. quora.com

The sign of the Cotton effect in the ORD spectrum of this compound, associated with the electronic transitions of its phenyl and carbonyl chromophores, is stereochemically informative. The specific shape and sign of the curve are unique to a given absolute configuration. Therefore, ORD can be used to assign the absolute configuration by comparing the experimental curve to those of related compounds with known stereochemistry or to theoretical models. libretexts.orgresearchgate.net Both ORD and CD are manifestations of the same underlying phenomenon and provide powerful, non-destructive methods for the complete stereochemical elucidation of chiral molecules like this compound. slideshare.net

Theoretical and Computational Chemistry Analyses of 3 Hydroxy 3 Phenylpropionamide

Quantum Mechanical Calculations for Electronic Structure and Stability

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of 3-hydroxy-3-phenylpropionamide at the atomic level. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT is employed to determine the preferred three-dimensional arrangements of the atoms (conformers) and their relative stabilities.

The conformational landscape of molecules like this compound is influenced by the rotation around single bonds, leading to various spatial arrangements. DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), can optimize the geometry of different potential conformers and calculate their energies. researchgate.net The stability of these conformers is dictated by a delicate balance of intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the amide moiety, as well as steric hindrance. For similar molecules, it has been shown that intramolecular hydrogen bonding can be a key factor in their conformational preferences. Studies on related amide-containing molecules have successfully used DFT to analyze conformational preferences and the potential energy surfaces associated with bond rotations. researchgate.nettandfonline.com

An illustrative representation of data from a DFT conformational analysis is shown below. Please note, this table is a hypothetical representation of the type of data that would be generated from such a study.

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated by DFT

| Conformer | Key Dihedral Angle(s) (°) | Relative Energy (kcal/mol) | Population (%) at 298.15 K |

|---|---|---|---|

| 1 (Global Minimum) | O-C-C-N: 180 (anti) | 0.00 | 75.2 |

| 2 | O-C-C-N: 60 (gauche) | 1.20 | 15.5 |

| 3 | O-C-C-N: -60 (gauche) | 1.25 | 9.3 |

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, methods like Møller–Plesset perturbation theory (MP2) can provide a more accurate description of electron correlation effects, which can be important for non-covalent interactions that govern conformational preferences. researchgate.net

These methods are used to explore the potential energy surface (PES) of this compound, which maps the energy of the molecule as a function of its geometry. By identifying the minima on the PES, the stable conformers can be located. The transition states connecting these minima, which represent the energy barriers to conformational change, can also be determined. This information is crucial for understanding the molecule's flexibility and the dynamics of its interconversion between different shapes. The development of ab initio nanoreactors even allows for the discovery of new molecules and reaction mechanisms without predefined coordinates. nih.gov

Molecular Dynamics Simulations for Dynamic Behavior and Solvation Effects

While quantum mechanics is excellent for static properties, molecular dynamics (MD) simulations are employed to study the time-dependent behavior of this compound. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves and interacts with its environment over time.

In a solvent, the conformational preferences of this compound can differ from the gas phase due to interactions with solvent molecules. MD simulations can effectively sample the vast number of possible conformations of the molecule in a chosen solvent, providing a statistical distribution of the conformers present at a given temperature. This allows for the calculation of thermodynamic properties such as the free energy difference between conformers in solution.

MD simulations provide a detailed picture of the solvation of this compound. The simulations can reveal the structure of the solvent shells around different parts of the molecule, such as the polar hydroxyl and amide groups and the nonpolar phenyl ring. nih.govnih.gov The formation and lifetime of hydrogen bonds between the solute and solvent molecules can be analyzed, offering insights into the solubility and reactivity of the compound. The analysis of radial distribution functions (RDFs) from MD simulations can quantify the probability of finding solvent molecules at a certain distance from specific atoms of the solute. mdpi.com

An example of the type of data that can be extracted from MD simulations to characterize solute-solvent interactions is presented in the table below. This is a hypothetical representation.

Table 2: Illustrative Solvation Characteristics of this compound in Water from MD Simulations

| Solute Atom/Group | First Solvation Shell Radius (Å) | Average Number of Water Molecules in First Shell | Average H-Bond Lifetime (ps) |

|---|---|---|---|

| Hydroxyl Oxygen | 3.5 | 4.2 | 2.5 |

| Amide Carbonyl Oxygen | 3.2 | 3.8 | 2.1 |

| Phenyl Ring (center) | 4.5 | 10.5 | N/A |

Prediction of Spectroscopic Properties and Validation with Experimental Data

Computational methods are invaluable for predicting spectroscopic properties, which can then be compared with experimental spectra to validate both the computational model and the experimental structure determination.

DFT and ab initio calculations can be used to predict various spectroscopic data, including:

Infrared (IR) Spectra: By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. nih.govresearchgate.net The calculated frequencies and intensities of the vibrational modes, such as the O-H, N-H, and C=O stretching vibrations, can be compared to experimental IR spectra to confirm the presence of these functional groups and to aid in the assignment of experimental peaks. researchgate.netdergipark.org.tr

Nuclear Magnetic Resonance (NMR) Spectra: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. bohrium.comnih.gov These predicted chemical shifts are highly sensitive to the molecular conformation and electronic environment, making them a powerful tool for structural elucidation when compared with experimental NMR data. mdpi.com

The comparison of predicted and experimental spectra serves as a crucial validation step. A good agreement between the two provides confidence in the accuracy of the computed molecular structures and properties. researchgate.net

Computational NMR Chemical Shift Predictions

The in silico prediction of Nuclear Magnetic Resonance (NMR) chemical shifts has become an indispensable tool for structural elucidation of organic compounds. nsf.govrsc.org By calculating the magnetic shielding tensors of atomic nuclei, computational methods can predict ¹H and ¹³C NMR spectra for proposed structures, which can then be compared with experimental data to confirm or identify the correct molecule. nsf.gov

Density Functional Theory (DFT) is a cornerstone of these predictions, often employing the Gauge-Including Atomic Orbital (GIAO) method to ensure the accuracy of the calculated magnetic properties. nih.gov Functionals such as B3LYP combined with basis sets like 6-311+G(d,p) are commonly used to compute the optimized molecular geometry and the corresponding NMR chemical shifts. researchgate.netresearchgate.net These calculations account for the local electronic environment of each nucleus, which dictates its chemical shift. nsf.gov

More recently, machine learning (ML) protocols, particularly those using Graph Neural Networks (GNNs), have emerged as a rapid and highly accurate alternative to traditional QM calculations. nrel.gov These models are trained on large datasets of DFT-calculated and experimentally verified structures to predict chemical shifts with an accuracy comparable to DFT but at a fraction of the computational cost. rsc.orgnrel.gov For this compound, such computational approaches can provide a detailed theoretical spectrum, aiding in the assignment of each proton and carbon signal.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These values are illustrative, based on standard DFT/GIAO calculations for analogous structures.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carbonyl (C=O) | - | ~174.5 |

| CH(OH) | ~5.1 | ~72.0 |

| CH₂ | ~2.7 | ~45.0 |

| Phenyl C-1 (ipso) | - | ~142.0 |

| Phenyl C-2, C-6 (ortho) | ~7.3 | ~126.0 |

| Phenyl C-3, C-5 (meta) | ~7.4 | ~129.0 |

| Phenyl C-4 (para) | ~7.3 | ~128.0 |

| OH | Variable (solvent dependent) | - |

| NH₂ | Variable (solvent dependent) | - |

Simulated Vibrational Spectra

Theoretical vibrational spectroscopy is a powerful method for understanding the molecular motions corresponding to the absorption bands observed in experimental Infrared (IR) and Raman spectra. Using DFT calculations, it is possible to compute the harmonic vibrational frequencies of a molecule and visualize its normal modes of vibration. nih.gov

For a molecule like this compound, this analysis begins with optimizing the molecular geometry at a selected level of theory, such as B3LYP with the 6-311++G(d,p) basis set. nih.gov The calculations yield a set of vibrational frequencies and their corresponding intensities. To better match experimental results, which are inherently anharmonic, these computed frequencies are often uniformly scaled. nih.gov

A crucial part of the analysis is the Potential Energy Distribution (PED), which describes the contribution of individual internal coordinates (like bond stretching or angle bending) to each vibrational mode. researchgate.netniscpr.res.in This allows for unambiguous assignment of spectral bands to specific functional groups. For this compound, key vibrational modes would include the O-H stretching of the hydroxyl group, the N-H stretching of the amide, the C=O stretching of the carbonyl group, and various bending and stretching modes of the phenyl ring. niscpr.res.in

Table 2: Predicted Fundamental Vibrational Frequencies for this compound (Note: These values are illustrative, based on DFT calculations for molecules with similar functional groups.)

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment (based on PED) |

| ~3450 | O-H Stretching |

| ~3350, ~3180 | N-H Asymmetric & Symmetric Stretching |

| ~3060 | C-H Aromatic Stretching |

| ~2930 | C-H Aliphatic Stretching |

| ~1660 | C=O Stretching (Amide I) |

| ~1600 | N-H Bending (Amide II) & C=C Aromatic Stretching |

| ~1495, ~1450 | C=C Aromatic Stretching |

| ~1420 | CH₂ Scissoring |

| ~1310 | O-H In-plane Bending |

| ~1100 | C-N Stretching |

| ~740, ~700 | C-H Out-of-plane Bending (Monosubstituted Phenyl) |

| ~650 | O-H Out-of-plane Bending |

Computational Design and Prediction of Novel Derivatives and Reactivity

Computational chemistry is a vital tool in modern drug discovery and materials science for the rational design of novel molecules with desired properties. nih.gov Starting with a parent structure like this compound, in silico methods can be used to design and evaluate new derivatives, predicting their chemical reactivity, stability, and potential biological activity before undertaking costly and time-consuming laboratory synthesis. nih.govnih.gov

The process involves creating a library of virtual derivatives by modifying the parent structure, for example, by adding various substituents to the phenyl ring. The properties of these derivatives are then calculated to identify promising candidates. Key computational analyses include:

Frontier Molecular Orbital (FMO) Analysis : The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial descriptors of chemical reactivity. nih.gov A small HOMO-LUMO energy gap suggests a molecule is more reactive and less stable. nih.gov The locations of these orbitals on the molecule indicate the likely sites for electron donation (HOMO) and acceptance (LUMO).

Molecular Electrostatic Potential (MEP) : An MEP map visualizes the electrostatic potential on the electron density surface of a molecule. niscpr.res.in It reveals electron-rich (nucleophilic, negative potential) and electron-poor (electrophilic, positive potential) regions, predicting sites of intermolecular interactions, such as hydrogen bonding or reactions with electrophiles and nucleophiles. niscpr.res.innih.gov

Natural Bond Orbital (NBO) Analysis : This analysis provides detailed insight into intramolecular charge delocalization, electron donor-acceptor interactions (hyperconjugation), and the stability they confer upon the molecule. niscpr.res.innih.gov

By applying these methods, researchers can systematically screen novel derivatives of this compound to predict how structural changes will affect their reactivity. For instance, adding an electron-withdrawing group to the phenyl ring would be predicted to lower the HOMO-LUMO energies and alter the MEP surface, thereby tuning the molecule's chemical behavior for a specific application. nih.gov

Chemical Reactivity and Derivatization of 3 Hydroxy 3 Phenylpropionamide

Reactions at the Hydroxyl Group

The secondary hydroxyl group in 3-Hydroxy-3-phenylpropionamide is a versatile site for chemical modification. It can undergo reactions typical of secondary alcohols, including esterification, etherification, oxidation, and nucleophilic substitution.

Esterification and Etherification Reactions

Esterification: The hydroxyl group of this compound can be readily esterified to form the corresponding esters. This can be achieved through reaction with various acylating agents such as acid chlorides, acid anhydrides, or carboxylic acids under appropriate catalytic conditions. For instance, reaction with acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) or a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) would yield 3-acetoxy-3-phenylpropionamide. Similarly, enzymatic esterification offers a mild and selective method for this transformation masterorganicchemistry.com.

A common method for esterification is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst. However, for a molecule like this compound, which also contains a base-sensitive amide group, milder methods are often preferred. The use of coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) can facilitate the reaction between a carboxylic acid and the hydroxyl group under neutral conditions.

Etherification: The formation of ethers from the hydroxyl group of this compound can be accomplished through methods like the Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group with a strong base, such as sodium hydride (NaH), to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. For example, treatment with sodium hydride followed by methyl iodide would produce 3-methoxy-3-phenylpropionamide. The choice of solvent is crucial in this reaction, with polar aprotic solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) being commonly used.

| Reaction Type | Reagent | Product | Typical Conditions |

| Esterification | Acetic Anhydride/Pyridine | 3-acetoxy-3-phenylpropionamide | Room temperature |

| Etherification | 1. NaH 2. CH₃I | 3-methoxy-3-phenylpropionamide | THF, 0 °C to room temperature |

Oxidation and Reduction Pathways

Oxidation: The secondary alcohol in this compound can be oxidized to the corresponding ketone, yielding 3-oxo-3-phenylpropionamide (benzoylacetamide). A variety of oxidizing agents can be employed for this transformation. Milder reagents are generally preferred to avoid over-oxidation or side reactions with the amide group. The Dess-Martin periodinane (DMP) is an effective reagent for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, under mild conditions wikipedia.orgwikipedia.orgjk-sci.comorganic-chemistry.org. Other common methods include the Swern oxidation, which utilizes oxalyl chloride or trifluoroacetic anhydride and dimethyl sulfoxide (B87167) (DMSO), followed by a hindered base like triethylamine. Chromium-based reagents, such as pyridinium (B92312) chlorochromate (PCC), can also be used, although their toxicity makes them less favorable.

Reduction: The hydroxyl group itself is not reducible under standard catalytic hydrogenation conditions. However, the entire molecule, including the phenyl ring and the amide, can be reduced under more forcing conditions. For instance, catalytic hydrogenation over a palladium on carbon (Pd/C) catalyst at elevated pressure and temperature could potentially reduce the phenyl group to a cyclohexyl group, though this would likely also affect the amide moiety wikipedia.orgevitachem.comtcichemicals.com. Specific reduction of the hydroxyl group to a methylene (B1212753) group (deoxygenation) is a more complex transformation that would require multi-step synthetic strategies, such as conversion to a halide or tosylate followed by reductive cleavage.

| Transformation | Reagent | Product | Typical Conditions |

| Oxidation | Dess-Martin Periodinane | 3-oxo-3-phenylpropionamide | Dichloromethane (B109758), room temperature |

| Deoxygenation (multi-step) | 1. TsCl, Pyridine 2. LiAlH₄ | 3-phenylpropionamide | 1. Room temp 2. THF, reflux |

Nucleophilic Substitutions and Rearrangements

The hydroxyl group is a poor leaving group, and therefore, direct nucleophilic substitution is not feasible. To facilitate substitution, the hydroxyl group must first be converted into a better leaving group. A common strategy is to convert the alcohol into a sulfonate ester, such as a tosylate or mesylate, by reacting it with the corresponding sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base like pyridine. The resulting tosylate is an excellent leaving group and can be readily displaced by a variety of nucleophiles in an S_N2 reaction. For example, reaction of the tosylated derivative with sodium azide (B81097) would yield 3-azido-3-phenylpropionamide.

The Mitsunobu reaction provides a powerful method for the direct conversion of alcohols to a variety of functional groups with inversion of stereochemistry. This reaction involves the use of triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), in the presence of a suitable nucleophile organic-chemistry.orgorganic-chemistry.orglibretexts.orgmdpi.comniscpr.res.in. For instance, using a carboxylic acid as the nucleophile in a Mitsunobu reaction would result in the formation of an ester with inverted stereochemistry at the C-3 position.

Rearrangements involving the hydroxyl group are not common for this specific structure under typical conditions. However, under strongly acidic conditions, dehydration could occur to form an α,β-unsaturated amide, although this would likely compete with amide hydrolysis.

| Reaction | Reagents | Intermediate/Product | Key Feature |

| Tosylation | p-Toluenesulfonyl chloride, Pyridine | 3-tosyloxy-3-phenylpropionamide | Conversion of -OH to a good leaving group |

| Nucleophilic Substitution | Sodium Azide (on tosylate) | 3-azido-3-phenylpropionamide | S_N2 displacement |

| Mitsunobu Reaction | PPh₃, DEAD, Phthalimide | N-(1-phenyl-3-amino-3-oxopropyl)phthalimide | Inversion of stereochemistry |

Reactions at the Amide Moiety

The primary amide functional group of this compound can undergo hydrolysis, N-substitution, and various rearrangement reactions.

Hydrolysis and Amidation Reactions

Hydrolysis: The amide bond can be hydrolyzed to the corresponding carboxylic acid, 3-hydroxy-3-phenylpropanoic acid, under either acidic or basic conditions, typically requiring heating. Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for nucleophilic attack by water researchgate.netwikipedia.org. The reaction is generally driven to completion by the protonation of the resulting amine. Base-catalyzed hydrolysis, on the other hand, involves the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon wikipedia.orgwikipedia.orgwikipedia.orguregina.caacs.orgchemsynthesis.com. The resulting carboxylate is deprotonated under the basic conditions, making the reaction essentially irreversible. Kinetic studies on the hydrolysis of related amides, such as propionamide (B166681) and benzamides, have shown that the reaction rates are influenced by factors like pH, temperature, and the presence of substituents researchgate.netwikipedia.orgacs.orgchemsynthesis.com.

| Condition | Products | General Observation |

| Acidic (e.g., aq. HCl, heat) | 3-hydroxy-3-phenylpropanoic acid + Ammonium chloride | Protonation of the amine product drives the equilibrium. |

| Basic (e.g., aq. NaOH, heat) | Sodium 3-hydroxy-3-phenylpropanoate + Ammonia | Deprotonation of the carboxylic acid drives the equilibrium. |

Amidation: While this compound is the product of an amidation reaction, the amide nitrogen can also participate in further reactions. Transamidation, the exchange of the amino group of an amide with another amine, is generally a difficult reaction due to the low reactivity of the amide bond reddit.comepa.govresearchgate.netorgsyn.orgorganic-chemistry.org. However, it can be achieved under forcing conditions or with the use of catalysts.

N-Substitution and Rearrangements

N-Substitution: The primary amide can be N-substituted to form secondary or tertiary amides. N-alkylation can be achieved by deprotonation of the amide with a strong base followed by reaction with an alkyl halide. However, this method can sometimes lead to O-alkylation as a side reaction. More modern methods for N-alkylation involve catalytic processes, such as the use of transition metal catalysts to facilitate the reaction of the amide with an alcohol.

Rearrangements: The primary amide functionality of this compound is susceptible to classical rearrangement reactions that result in the formation of amines with one less carbon atom.

Hofmann Rearrangement: This reaction involves the treatment of the primary amide with bromine or another source of electrophilic halogen in the presence of a strong base, such as sodium hydroxide. The reaction proceeds through an isocyanate intermediate, which is then hydrolyzed to the primary amine, 2-hydroxy-2-phenylethylamine, with the loss of the carbonyl carbon as carbon dioxide masterorganicchemistry.comorganic-chemistry.orgwikipedia.orgchemistrysteps.comtcichemicals.comsciencemadness.orgnrochemistry.comnih.gov. Variations of this reaction can be used to trap the isocyanate intermediate with an alcohol to form a carbamate (B1207046) wikipedia.orgchemistrysteps.com. The presence of the hydroxyl group may require protection prior to this reaction to avoid side reactions.

Curtius Rearrangement: A related transformation can be achieved via the Curtius rearrangement, which starts from the corresponding carboxylic acid, 3-hydroxy-3-phenylpropanoic acid. The carboxylic acid is first converted to an acyl azide, typically by reaction of the corresponding acyl chloride with sodium azide or by using diphenylphosphoryl azide (DPPA) sciencemadness.orgmasterorganicchemistry.com. Thermal or photochemical decomposition of the acyl azide leads to the formation of the same isocyanate intermediate as in the Hofmann rearrangement, which can then be converted to the amine or a carbamate uregina.catcichemicals.comsciencemadness.orgnrochemistry.commasterorganicchemistry.com. This method can be advantageous as it often proceeds under milder conditions than the Hofmann rearrangement.

| Rearrangement | Starting Material | Key Reagents | Intermediate | Final Product (after hydrolysis) |

| Hofmann | This compound | Br₂, NaOH | Isocyanate | 2-hydroxy-2-phenylethylamine |

| Curtius | 3-Hydroxy-3-phenylpropanoic acid | 1. SOCl₂ 2. NaN₃ | Acyl azide, then Isocyanate | 2-hydroxy-2-phenylethylamine |

Transformations Involving the Phenyl Ring and Aliphatic Chain

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl group of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions, a fundamental class of reactions for functionalizing aromatic rings. The substituent already present on the benzene (B151609) ring, the 3-hydroxy-1-amido-propyl group [-CH(OH)CH₂CONH₂], dictates the regioselectivity and reactivity of these transformations.

Common electrophilic aromatic substitution reactions that could be applied to this compound include:

Nitration: Introduction of a nitro group (-NO₂) onto the phenyl ring, typically using a mixture of nitric acid and sulfuric acid.

Halogenation: The incorporation of a halogen (e.g., -Cl, -Br) onto the aromatic ring, usually with a Lewis acid catalyst.

Sulfonation: The addition of a sulfonic acid group (-SO₃H), commonly achieved using fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: The introduction of an alkyl or acyl group, respectively, using an alkyl halide or acyl halide in the presence of a strong Lewis acid catalyst like aluminum chloride. wikipedia.orglibretexts.org However, the hydroxyl and amide groups in the side chain can coordinate with the Lewis acid, potentially deactivating the ring or leading to undesired side reactions. Therefore, protection of these functional groups may be necessary prior to carrying out Friedel-Crafts reactions. nih.govmdpi.com

| Reaction | Reagents | Typical Product(s) |

| Nitration | HNO₃, H₂SO₄ | ortho-Nitro and para-Nitro derivatives |

| Bromination | Br₂, FeBr₃ | ortho-Bromo and para-Bromo derivatives |

| Sulfonation | SO₃, H₂SO₄ | ortho-Sulfonic acid and para-Sulfonic acid derivatives |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | ortho-Acyl and para-Acyl derivatives (protection may be needed) |

Reactions at the α- and β-Carbons Adjacent to the Amide and Hydroxyl Groups

The aliphatic chain of this compound possesses two reactive centers: the α-carbon adjacent to the amide group and the β-carbon bearing the hydroxyl group.

Reactions at the α-Carbon:

The protons on the α-carbon are weakly acidic due to the electron-withdrawing effect of the adjacent amide carbonyl group. In the presence of a strong base, this carbon can be deprotonated to form an enolate. This enolate is a potent nucleophile and can undergo various reactions, most notably alkylation. ambeed.com

Enolate Formation and Alkylation: Treatment with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) can generate the enolate, which can then be reacted with an alkyl halide (e.g., methyl iodide) in an SN2 reaction to introduce an alkyl group at the α-position. libretexts.orgnih.gov This provides a route to α-substituted derivatives of this compound. The general success of such reactions depends on the careful choice of base and reaction conditions to avoid side reactions. researchgate.netreddit.com

Reactions at the β-Carbon:

The secondary hydroxyl group at the β-carbon is a key site for various transformations:

Oxidation: The secondary alcohol can be oxidized to a ketone, yielding a β-keto amide. A variety of oxidizing agents can be employed for this transformation, such as pyridinium chlorochromate (PCC), or Swern and Dess-Martin oxidations. The choice of oxidant is crucial to avoid over-oxidation or side reactions with other functional groups in the molecule. nih.gov

Elimination (Dehydration): Under acidic conditions and with heating, the hydroxyl group can be eliminated along with a proton from the α-carbon to form an α,β-unsaturated amide. This reaction proceeds via a carbocation intermediate and follows Zaitsev's rule, favoring the formation of the more substituted alkene.

| Position | Reaction Type | Reagents | Product |

| α-Carbon | Alkylation | 1. Strong Base (e.g., LDA) 2. Alkyl Halide (R-X) | α-Alkyl-3-hydroxy-3-phenylpropionamide |

| β-Carbon | Oxidation | Oxidizing Agent (e.g., PCC) | 3-Oxo-3-phenylpropionamide |

| β-Carbon | Elimination | Acid, Heat | 3-Phenyl-2-propenamide |

Stereoselective Transformations and Chiral Pool Applications

The this compound molecule possesses a chiral center at the β-carbon, meaning it can exist as two non-superimposable mirror images, the (R)- and (S)-enantiomers. This chirality is a critical feature, as the biological activity of chiral molecules often resides in only one of its enantiomers. Consequently, methods for the stereoselective synthesis and transformation of this compound are of significant interest.

Enantiomerically pure forms of related β-hydroxy acids, such as (S)-3-Hydroxy-3-phenylpropanoic acid, are valuable building blocks in the synthesis of pharmaceuticals. researchgate.net This suggests that the individual enantiomers of this compound could also serve as versatile chiral synthons.

Chiral Pool Synthesis:

The "chiral pool" is the collection of readily available, enantiomerically pure natural products that can be used as starting materials for the synthesis of complex chiral molecules. While this compound itself is not a primary member of the natural chiral pool, its enantiomers can be accessed through asymmetric synthesis or resolution of the racemic mixture. Once obtained in enantiomerically pure form, it can be utilized in several ways:

As a Chiral Building Block: The stereocenter at the β-position can be incorporated into a larger target molecule, transferring its chirality.

As a Chiral Auxiliary: The molecule could be temporarily attached to an achiral substrate to direct a stereoselective reaction, and then subsequently cleaved.

Stereoselective Transformations:

The existing stereocenter can influence the stereochemical outcome of reactions at other positions in the molecule. For example, the reduction of a ketone at the α-position of a chiral β-hydroxy amide could proceed with diastereoselectivity, favoring the formation of one diastereomer over the other due to steric hindrance or chelation control involving the existing hydroxyl group.

Applications in Organic Synthesis and Materials Science Non Clinical

3-Hydroxy-3-phenylpropionamide as a Chiral Building Block in Asymmetric Synthesis

The presence of a stereogenic center at the C-3 position makes this compound a sought-after chiral precursor. Its enantiomerically pure forms provide access to a wide array of optically active molecules, crucial for various chemical and pharmaceutical applications.

Precursor for Complex Natural Products Synthesis

While direct and extensive utilization of this compound as a direct precursor in the total synthesis of complex natural products is not widely documented in readily available literature, its structural motif is a key component in numerous biologically active molecules. For instance, the synthesis of the natural product (+)-balasubramide, a compound with potent anti-neuroinflammatory effects, involves a starting material, methyl (2S,3R)-(+)-3-phenyloxirane-2-carboxylate, which is structurally related to this compound researchgate.netnih.gov. The core structure of 3-hydroxy-3-phenylpropionic acid is a recurring fragment in various natural products, suggesting the potential for this compound to serve as a valuable synthetic intermediate.

The general synthetic utility of chiral β-hydroxy acids and their derivatives as building blocks is well-established in the synthesis of complex molecules. The strategic placement of the hydroxyl and amide groups in this compound allows for a variety of chemical transformations, enabling the construction of intricate carbon skeletons with precise stereochemical control.

Synthesis of Chiral Auxiliaries and Ligands

The inherent chirality of this compound makes it an excellent candidate for the synthesis of chiral auxiliaries and ligands, which are indispensable tools in asymmetric catalysis. Chiral auxiliaries are temporarily incorporated into a substrate to direct a stereoselective reaction, after which they are cleaved and can often be recovered. Chiral ligands, on the other hand, coordinate to a metal center to create a chiral catalyst that can induce enantioselectivity in a reaction.

Derivatives of this compound can be envisioned as components of bidentate or tridentate ligands for transition metal catalysts. The hydroxyl and amide functionalities can act as coordination sites for metal ions, and the phenyl group can be modified to tune the steric and electronic properties of the resulting ligand. While specific, widely-cited examples of chiral auxiliaries and ligands derived directly from this compound are not prevalent in the current literature, the fundamental principles of chiral ligand design strongly support its potential in this area. The development of novel chiral ligands is a continuous effort in organic synthesis, and the readily accessible stereoisomers of this compound present an opportunity for the creation of new and effective catalysts for a range of asymmetric transformations.

Role in the Development of New Catalytic Systems

Beyond its use as a chiral building block, derivatives of this compound have the potential to play a more direct role in catalysis, either as components of metal-based catalysts or as integral parts of organocatalytic frameworks.

As a Ligand Component in Metal-Catalyzed Reactions

For example, ligands incorporating the this compound scaffold could be employed in a range of metal-catalyzed reactions, including hydrogenations, cross-coupling reactions, and cycloadditions. The ability to fine-tune the ligand structure by modifying the amide nitrogen or the phenyl ring provides a mechanism for optimizing the catalyst's performance for a specific transformation. The interaction between the ligand and the metal, as well as the interaction of the resulting chiral catalyst with the substrates, are key to achieving high levels of enantioselectivity.

| Potential Metal-Catalyzed Reaction | Role of this compound-derived Ligand | Potential Outcome |

| Asymmetric Hydrogenation | Creation of a chiral environment around a rhodium or ruthenium center. | Enantioselective reduction of prochiral olefins or ketones. |

| Asymmetric Cross-Coupling | Control of the stereochemistry of the newly formed carbon-carbon bond. | Synthesis of chiral biaryls or other axially chiral compounds. |

| Asymmetric Cycloaddition | Influencing the facial selectivity of the approach of the reactants. | Diastereo- and enantioselective formation of cyclic products. |

Integration into Organocatalyst Frameworks

Organocatalysis, the use of small organic molecules as catalysts, has become a powerful strategy in modern organic synthesis. Chiral molecules containing hydrogen-bond donors and acceptors, such as this compound, are attractive candidates for incorporation into organocatalyst frameworks.

The amide and hydroxyl groups can participate in hydrogen bonding interactions with substrates, thereby activating them and controlling their orientation in the transition state of a reaction. This can lead to high levels of stereocontrol without the need for a metal catalyst. For instance, a bifunctional organocatalyst could be designed where the amide proton acts as a hydrogen-bond donor and the hydroxyl oxygen acts as a Lewis basic site. Such a catalyst could be effective in a variety of reactions, including aldol (B89426) reactions, Michael additions, and Mannich reactions.

Supramolecular Chemistry and Self-Assembly of this compound Derivatives

The ability of molecules to spontaneously organize into well-defined, non-covalently linked structures is the basis of supramolecular chemistry and self-assembly. The hydrogen-bonding capabilities of the amide and hydroxyl groups in this compound derivatives make them excellent building blocks for the construction of supramolecular architectures.

Hydrogen Bonding Motifs in Crystal Engineering

While a specific crystal structure of this compound is not extensively documented in publicly accessible literature, the inherent functional groups—a hydroxyl (-OH) and a primary amide (-CONH₂) group—are well-understood drivers of supramolecular assembly. In the context of crystal engineering, these groups can participate in a variety of robust and directional hydrogen bonding interactions. The amide group alone can act as a double hydrogen bond donor (via N-H) and a double acceptor (via C=O), while the hydroxyl group can act as both a donor and an acceptor.

The interplay of these groups can give rise to predictable hydrogen bonding patterns, or "synthons." Potential motifs for this compound include:

Amide-Amide Interactions: Formation of catemers (chains) or dimers through N-H···O=C hydrogen bonds is a classic motif in primary amides.

Hydroxyl-Amide Interactions: The hydroxyl group can hydrogen bond to the amide carbonyl (O-H···O=C) or the amide N-H can bond to the hydroxyl oxygen (N-H···O-H).

Hydroxyl-Hydroxyl Chains: O-H···O-H linkages could lead to the formation of one-dimensional chains, a common feature in alcohol crystal structures.

These primary interactions, combined with weaker C-H···O and π-π stacking interactions from the phenyl rings, could direct the assembly of complex three-dimensional crystalline networks. Studies on related β-hydroxy amides and N-(hydroxy)peptides have demonstrated the capacity of these functionalities to form highly ordered structures, including parallel β-sheets, stabilized by a network of inter-strand hydrogen bonds nih.govnih.gov. The precise arrangement would be influenced by factors such as chirality and the steric hindrance of the phenyl group.

| Potential Hydrogen Bond Interaction | Donor | Acceptor | Resulting Supramolecular Motif |

| Amide - Amide | N-H | C=O | Dimer, Chain (Catemer) |

| Hydroxyl - Amide | O-H | C=O | Dimer, Sheet |

| Amide - Hydroxyl | N-H | O-H | Chain, Network |

| Hydroxyl - Hydroxyl | O-H | O-H | Chain |

Formation of Gels, Polymers, or Nanostructures

The self-assembly properties endowed by its functional groups suggest that this compound could serve as a building block for soft materials. Low-molecular-weight organogelators (LMWOGs) often rely on directional, non-covalent interactions like hydrogen bonding to form self-assembled fibrillar networks (SAFINs) that immobilize solvent molecules. Research on derivatives of (R)-12-hydroxystearic acid, which also contain hydroxyl and amide functionalities, shows they are highly efficient gelators for various organic liquids, forming fibrous networks and exhibiting thixotropic properties researchgate.net. The combination of amide-driven hydrogen bonding and hydrophobic interactions from the phenyl group in this compound provides the necessary balance of properties for potential gelation.

Furthermore, the compound possesses reactive sites for polymerization. The hydroxyl group can undergo esterification, while the amide group can be involved in different condensation reactions. It is structurally related to 3-hydroxypropionic acid, a monomer used to synthesize the biodegradable polymer poly(3-hydroxypropionate) researchgate.netnih.govstthomas.edu. Similarly, β-hydroxyalkyl amides are employed as cross-linking agents for carboxylated polyester (B1180765) resins in thermosetting powder paints, where the hydroxyl group reacts with carboxylic acid groups at elevated temperatures google.com. This suggests a potential role for this compound as a monomer or cross-linker in the synthesis of novel polyesters or other polymers.

Probes for Mechanistic Studies in Chemical Biology (Non-Therapeutic/Non-Clinical Focus)

In chemical biology, small molecules that interact with proteins are invaluable tools for elucidating biological mechanisms. The structure of this compound, resembling a modified amino acid, makes it a candidate for use as a probe to study enzyme function and biomolecular recognition.

Enzyme Substrate Mimics for Mechanistic Elucidation

The 3-phenylpropanamide (B85529) scaffold is present in a number of known enzyme inhibitors. While not a direct substrate mimic in all cases, its ability to be recognized by an enzyme's active site allows it to serve as a starting point for designing probes. For instance, (S)-N-(2-oxo-3-oxetanyl)-3-phenylpropionamide is a potent and selective inhibitor of N-acylethanolamine-hydrolyzing acid amidase (NAAA), a cysteine hydrolase nih.govescholarship.org. The 3-phenylpropionamide portion of the molecule is crucial for recognition at the active site, allowing the reactive β-lactone "warhead" to acylate the catalytic cysteine residue escholarship.org.

Similarly, hydroxamate derivatives of the 3-phenylpropionamide core, such as (2R)-[(4-Biphenylylsulfonyl)amino]-N-hydroxy-3-phenylpropionamide, act as potent inhibitors of matrix metalloproteinases (MMPs) like MMP-2 and MMP-9 sigmaaldrich.com. In these cases, the N-hydroxy-propionamide (hydroxamate) group acts as a transition-state analog that chelates the zinc ion in the enzyme's active site, while the phenyl group engages in favorable interactions with hydrophobic pockets google.commdpi.com.

By modifying this compound—for example, by introducing reporter tags or reactive groups—it could be adapted into a probe for studying these or other enzymes. Its structure can serve as a mimic of a substrate's transition state, allowing for the study of binding kinetics and the structural determinants of enzyme specificity.

| Enzyme Target | Related Inhibitor Structure | Role of 3-Phenylpropionamide Core |

| N-Acylethanolamine-hydrolyzing acid amidase (NAAA) | (S)-N-(2-Oxo-3-oxetanyl)-3-phenylpropionamide | Molecular scaffold for active site recognition |

| Matrix Metalloproteinase-2 (MMP-2) | (2R)-[(4-Biphenylylsulfonyl)amino]-N-hydroxy-3-phenylpropionamide | Positions the zinc-chelating hydroxamate group and provides hydrophobic interactions |

| Matrix Metalloproteinase-9 (MMP-9) | (2R)-[(4-Biphenylylsulfonyl)amino]-N-hydroxy-3-phenylpropionamide | Positions the zinc-chelating hydroxamate group and provides hydrophobic interactions |

Interaction with Biomolecules for Structural Studies

The ability of this compound to interact with biomolecules is predicated on its capacity for hydrogen bonding and hydrophobic interactions. The hydroxyl and amide groups can form specific hydrogen bonds with amino acid residues (e.g., aspartate, serine, glutamine) in a protein's binding pocket, while the phenyl ring can occupy hydrophobic cavities.

This principle is highlighted in studies of 14-3-3 proteins, which are adaptor proteins that bind to phosphorylated serine or threonine motifs on target proteins nih.govnih.gov. The recognition process involves the phosphate (B84403) group, but also the surrounding residues, indicating the importance of hydroxyl groups and nearby functionalities in mediating specific protein-protein interactions. Although this compound is not phosphorylated, it shares the core feature of a hydroxyl group on a three-carbon chain, which is fundamental to the structure of serine.

Furthermore, structural studies of N-(hydroxy)peptides show that the inclusion of N-hydroxy groups can stabilize secondary structures like β-sheets through strong inter-strand hydrogen bonds nih.gov. This demonstrates that the functional groups present in this compound are capable of forming specific, structure-defining interactions. If co-crystallized with a target protein, this compound could be used to map out the hydrogen bonding and hydrophobic features of a binding site, providing valuable information for the design of more complex molecular probes or therapeutic agents.

Future Research Directions and Emerging Trends for 3 Hydroxy 3 Phenylpropionamide

Development of Novel and Sustainable Synthetic Routes

The chemical industry's shift towards green and sustainable practices is a major impetus for the development of innovative synthetic pathways to 3-Hydroxy-3-phenylpropionamide. Current research efforts are geared towards minimizing environmental impact, reducing waste, and utilizing renewable resources.

One of the most promising avenues is the adoption of biocatalysis. nih.govnih.gov Enzymes, such as lipases and nitrilases, offer high stereo- and regioselectivity under mild reaction conditions, thereby reducing the need for harsh reagents and protecting groups. For instance, the kinetic resolution of racemic 3-hydroxy-3-phenylpropanenitrile, a precursor to this compound, has been successfully demonstrated using immobilized lipases. nih.govnih.gov Future work will likely focus on discovering and engineering novel enzymes with enhanced activity and stability for the direct synthesis of this compound and its derivatives. The use of whole-cell biocatalysts, which can regenerate cofactors in situ, is another area of active investigation. researchgate.net

In addition to biocatalysis, the development of catalytic methods that adhere to the principles of green chemistry is a key research direction. researchgate.netucl.ac.ukbohrium.com This includes the design of highly efficient and recyclable catalysts for direct amidation reactions that avoid the use of stoichiometric activating agents, which generate significant waste. Boronic acid catalysts, for example, have shown promise in the dehydrative amidation of β-hydroxycarboxylic acids. researchgate.net The exploration of mechanochemical synthesis, which can reduce or eliminate the need for solvents, is also a burgeoning field. rsc.org

| Synthetic Approach | Key Features | Potential Advantages |

| Biocatalysis | Use of enzymes (e.g., lipases, nitrilases) or whole-cell systems. nih.govresearchgate.net | High selectivity, mild reaction conditions, reduced waste. |

| Green Catalysis | Development of recyclable catalysts (e.g., boronic acids) for direct amidation. researchgate.net | Atom economy, avoidance of stoichiometric activators. |

| Mechanochemistry | Solvent-free or low-solvent reaction conditions. rsc.org | Reduced solvent waste, potential for novel reactivity. |

Exploration of Advanced Catalytic Applications

The inherent chirality and functional groups of this compound make it an attractive scaffold for the development of novel catalysts and ligands for asymmetric synthesis. The presence of a hydroxyl group and an amide moiety provides two potential coordination sites for metal centers, suggesting its utility as a chiral ligand in a variety of metal-catalyzed reactions.